Reduced Lipophilicity vs. 3-Phenylpropyl Analog: Enhanced Developability Potential
The target compound has a computed XLogP3 of 1.2 compared to 2.3 for the 3-phenylpropyl analog (CAS 1421500-39-1), representing a Δ of -1.1 log units [1][2]. This lower lipophilicity is consistent with improved aqueous solubility and reduced nonspecific protein binding, both of which are favorable for in vitro assay performance and downstream lead development [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea: 2.3 |
| Quantified Difference | Δ = -1.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous off-target binding and metabolic instability, enhancing the compound's suitability as a chemical probe.
- [1] PubChem Compound Summary for CID 71801228, 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(thiophen-2-ylmethyl)urea. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 71801229, 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea. National Center for Biotechnology Information (2026). View Source
